molecular formula C6H8N2O3 B1267838 Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 52867-42-2

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1267838
CAS RN: 52867-42-2
M. Wt: 156.14 g/mol
InChI Key: IYAQFZAPKKWPNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, often involves multi-step reactions that include ester condensation, cyclization, and hydrolysis processes. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, a related compound, was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26%, showcasing the efficiency of such synthetic routes (Heng, 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies have confirmed the planarity of the molecule except for certain substituents, providing insight into the molecule's electronic and spatial configuration, which is crucial for understanding its reactivity and interactions (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that highlight their chemical properties. For example, they participate in Michael-Wittig reactions, showcasing their ability to undergo cycloaddition reactions and form complex cyclic structures with significant functional group diversity (Moorhoff, 1997). These reactions are pivotal for the synthesis of highly functionalized compounds with potential applications in material science and pharmaceuticals.

Physical Properties Analysis

The physical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray crystallography studies have provided detailed insights into the compound's crystal lattice, indicating how intermolecular interactions, such as hydrogen bonding, influence its physical state and stability (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Properties Analysis

The chemical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as reactivity towards nucleophiles or electrophiles, are central to its applications in organic synthesis. Its role in facilitating various chemical transformations, including cycloadditions and condensation reactions, underscores its utility in creating a broad range of derivatives and complex molecules (Moorhoff, 1997).

Scientific Research Applications

  • Synthesis Techniques : Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has been synthesized through various methods, such as the reaction of 1-oxo-1,2,3,4-tetrahydrocarbazoles with intermediates like methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetates. The resultant products were characterized using spectral and analytical techniques, signifying its importance in chemical synthesis and structural analysis (Martin & Prasad, 2006).

  • Chemical Transformations and Derivatives : The compound has been employed as a precursor or intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde was converted into different heterocycles, including methyl 4-amino-3-methyl-1-phenyl-1H-thieno [2,3-c]pyrazole-5-carboxylate, indicating its utility in generating diverse chemical structures with potential biological activities (Haider et al., 2005).

  • Crystal Structure and Molecular Analysis : Studies have also delved into the crystal structure and molecular properties of this compound and its derivatives. For example, research focused on the structural and spectral investigations of biologically relevant derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies encompass experimental and theoretical approaches, including X-ray diffraction, NMR, and density functional theory, providing insights into the molecular characteristics and potential applications of these compounds (Viveka et al., 2016).

  • Application in Coordination Chemistry : The compound and its derivatives have been used to synthesize coordination complexes with metals like Cu and Co. These studies not only elucidate the coordination behavior of these organic molecules but also reveal their potential applications in fields like material science and catalysis. For instance, mononuclear chelate complexes were synthesized and characterized, demonstrating the compound's role in forming structurally diverse and potentially functional materials (Radi et al., 2015).

Future Directions

The future directions in the research of pyrazole derivatives, including “Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate”, involve the synthesis of new derivatives and the exploration of their biological activities. Given the wide range of biological activities displayed by pyrazole derivatives, they are expected to continue to attract attention in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQFZAPKKWPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307924
Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

CAS RN

52867-42-2
Record name Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 196605
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Record name 52867-42-2
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Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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